molecular formula C8H9BrOS B033642 1-(5-Bromothien-2-yl)butan-1-one CAS No. 106652-43-1

1-(5-Bromothien-2-yl)butan-1-one

Cat. No.: B033642
CAS No.: 106652-43-1
M. Wt: 233.13 g/mol
InChI Key: DUGRGUURUDYJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-(5-Bromothien-2-yl)butan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions due to its unique structural properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(5-Bromothien-2-yl)butan-1-one is not provided in the search results. It’s important to note that the compound is used for proteomics research .

Preparation Methods

The synthesis of 1-(5-Bromothien-2-yl)butan-1-one typically involves the bromination of thienyl compounds followed by a series of organic reactions to introduce the butanone group. Specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromothien-2-yl)butan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(5-Bromothien-2-yl)butan-1-one can be compared with other similar compounds, such as:

    1-(5-Chlorothien-2-yl)butan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Iodothien-2-yl)butan-1-one: Similar structure but with an iodine atom instead of bromine.

    1-(5-Methylthien-2-yl)butan-1-one: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-2-3-6(10)7-4-5-8(9)11-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGRGUURUDYJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292122
Record name 1-(5-bromothien-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106652-43-1
Record name 1-(5-bromothien-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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